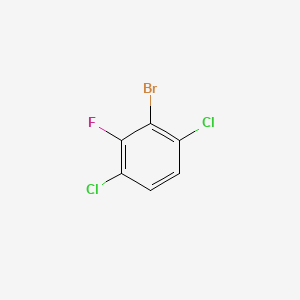

2-Bromo-1,4-dichloro-3-fluorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

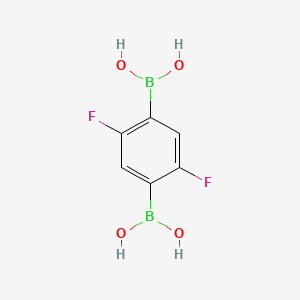

2-Bromo-1,4-dichloro-3-fluorobenzene is an organic compound with the molecular formula C6H2BrCl2F and a molecular weight of 243.89 g/mol . It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Applications De Recherche Scientifique

2-Bromo-1,4-dichloro-3-fluorobenzene is widely used in scientific research due to its versatility. Some of its applications include:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Pharmaceutical Development: It is employed in the synthesis of potential drug candidates and active pharmaceutical ingredients.

Chemical Research: Researchers use this compound to study reaction mechanisms and develop new synthetic methodologies.

Safety and Hazards

2-Bromo-1,4-dichloro-3-fluorobenzene is classified as a flammable liquid and vapor. It causes skin irritation and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

The primary target of 2-Bromo-1,4-dichloro-3-fluorobenzene is the benzene ring . The benzene ring is a key structural component of many organic molecules and plays a crucial role in chemical reactions .

Mode of Action

This compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Pharmacokinetics

Its physical properties such as boiling point (2330±350 °C) and density (1823±006 g/cm3) have been reported . These properties can influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, it has been reported that spillage is unlikely to penetrate soil, and the compound evaporates slowly .

Méthodes De Préparation

The synthesis of 2-Bromo-1,4-dichloro-3-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 1,4-dichloro-3-fluorobenzene using bromine or a bromine source in the presence of a catalyst . The reaction conditions often involve maintaining a controlled temperature and using solvents like acetic acid or carbon tetrachloride to facilitate the reaction.

Industrial production methods may involve multi-step synthesis starting from readily available precursors. For example, the process might begin with the chlorination and fluorination of benzene, followed by bromination to introduce the bromine atom at the desired position .

Analyse Des Réactions Chimiques

2-Bromo-1,4-dichloro-3-fluorobenzene undergoes various types of chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions where other electrophiles replace one of the halogen atoms.

Nucleophilic Substitution: The halogen atoms can be substituted by nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common reagents for these reactions include bromine, chlorine, fluorine, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced .

Comparaison Avec Des Composés Similaires

2-Bromo-1,4-dichloro-3-fluorobenzene can be compared with other halogenated benzene derivatives, such as:

1-Bromo-2,5-dichloro-3-fluorobenzene: Similar in structure but with different positions of the halogen atoms.

3,4-Dichlorobenzyl bromide: Contains bromine and chlorine atoms but lacks fluorine.

1-Bromo-2-chloro-4-fluorobenzene: Another halogenated benzene with a different substitution pattern.

The uniqueness of this compound lies in its specific arrangement of halogen atoms, which can lead to distinct reactivity and applications in various fields.

Propriétés

IUPAC Name |

2-bromo-1,4-dichloro-3-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-5-3(8)1-2-4(9)6(5)10/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIMUZZZXQHIAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742961 |

Source

|

| Record name | 2-Bromo-1,4-dichloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373233-32-9 |

Source

|

| Record name | 2-Bromo-1,4-dichloro-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.